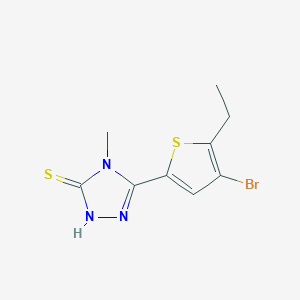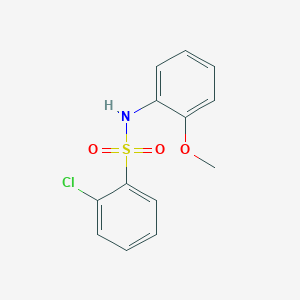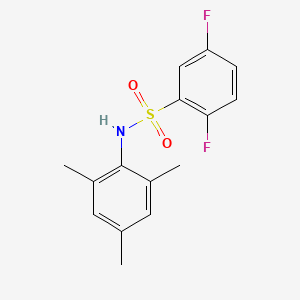![molecular formula C20H19F2NO6S B10961066 2-ethyl 4-methyl 5-({(1E)-3-[3-(difluoromethoxy)phenyl]-3-oxoprop-1-en-1-yl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10961066.png)
2-ethyl 4-methyl 5-({(1E)-3-[3-(difluoromethoxy)phenyl]-3-oxoprop-1-en-1-yl}amino)-3-methylthiophene-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ETHYL 4-METHYL 5-({(E)-3-[3-(DIFLUOROMETHOXY)PHENYL]-3-OXO-1-PROPENYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL 4-METHYL 5-({(E)-3-[3-(DIFLUOROMETHOXY)PHENYL]-3-OXO-1-PROPENYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves multi-step organic reactions. The key steps may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the ethyl and methyl groups: Alkylation reactions using appropriate alkyl halides.
Attachment of the difluoromethoxyphenyl group: This step might involve a coupling reaction, such as Suzuki or Heck coupling.
Formation of the propenylamino group: This could be achieved through amination reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Control of temperature, pressure, and solvent conditions to favor desired reactions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-ETHYL 4-METHYL 5-({(E)-3-[3-(DIFLUOROMETHOXY)PHENYL]-3-OXO-1-PROPENYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl or nitro groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the difluoromethoxyphenyl group suggests potential interactions with biological targets.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific proteins or enzymes, making it a candidate for drug development.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-ETHYL 4-METHYL 5-({(E)-3-[3-(DIFLUOROMETHOXY)PHENYL]-3-OXO-1-PROPENYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxyphenyl group could enhance binding affinity to certain biological targets.
類似化合物との比較
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Difluoromethoxyphenyl compounds: Compounds featuring the difluoromethoxyphenyl group but with different core structures.
Uniqueness
What sets 2-ETHYL 4-METHYL 5-({(E)-3-[3-(DIFLUOROMETHOXY)PHENYL]-3-OXO-1-PROPENYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE apart is its specific combination of functional groups, which might confer unique chemical and biological properties.
特性
分子式 |
C20H19F2NO6S |
|---|---|
分子量 |
439.4 g/mol |
IUPAC名 |
2-O-ethyl 4-O-methyl 5-[[(E)-3-[3-(difluoromethoxy)phenyl]-3-oxoprop-1-enyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C20H19F2NO6S/c1-4-28-19(26)16-11(2)15(18(25)27-3)17(30-16)23-9-8-14(24)12-6-5-7-13(10-12)29-20(21)22/h5-10,20,23H,4H2,1-3H3/b9-8+ |
InChIキー |
NUNTWRHVTWCMLR-CMDGGOBGSA-N |
異性体SMILES |
CCOC(=O)C1=C(C(=C(S1)N/C=C/C(=O)C2=CC(=CC=C2)OC(F)F)C(=O)OC)C |
正規SMILES |
CCOC(=O)C1=C(C(=C(S1)NC=CC(=O)C2=CC(=CC=C2)OC(F)F)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10960986.png)
![N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10960987.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10961012.png)
![1-methyl-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10961020.png)
![N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-4-[(4-methoxyphenoxy)methyl]benzamide](/img/structure/B10961023.png)
![4-[3-(diethylamino)propyl]-5-{5-[(4-ethylphenoxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B10961026.png)

![N-cyclopentyl-2-[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10961037.png)
![N-[1-(4-tert-butylphenyl)ethyl]-4-(difluoromethoxy)-3-ethoxybenzamide](/img/structure/B10961042.png)
![methyl 6-(2,5-dimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B10961047.png)
![naphthalen-1-ylmethyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B10961054.png)

![13-(difluoromethyl)-4-[(4-fluorophenoxy)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10961072.png)

